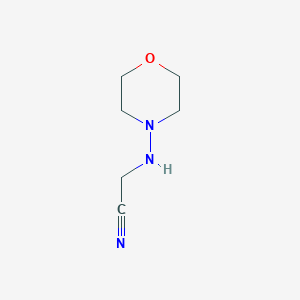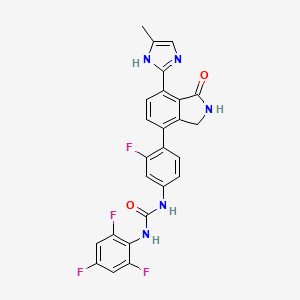
4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one
説明
The compound “4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one” is an organic compound. The hydroxymethyl group in the compound is a substituent with the structural formula −CH2−OH. It consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH). This makes the hydroxymethyl group an alcohol .
Synthesis Analysis
The synthesis of 4-hydroxymethyl-substituted oxazolidinones, including optically active ones, has been described in the literature. Tetraarylphosphonium salts catalyze the reaction of glycidol with isocyanates effectively. The neutral catalysis facilitates glycidol addition to isocyanates followed by intramolecular cyclization .Chemical Reactions Analysis
The pyrolysis of [4-(hydroxymethyl)phenoxymethyl]polystyrene (Wang) resin, which may be related to the compound , has been studied. The resin is pyrolyzed through three parallel independent reaction steps .科学的研究の応用
Synthesis and Chemical Properties
4-(Hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one has been explored in various synthesis processes. One study reports the synthesis of isomeric 2-oxazolidinones from specific propanediols, examining the effects of experimental conditions on the formation of these compounds (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007). Another research delves into the synthesis of enantiomerically pure 2-amino-1,4-diols from chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones, highlighting the role of 4-hydroxymethyl-5-methyl-1,3-oxazolidin-2-one in such processes (González-Rosende, Jordá-Gregori, Sepúlveda-Arques, & Orena, 2004).
Enzymatic Synthesis and Kinetic Modeling
The compound has been a subject in enzymatic synthesis studies. One such research investigates the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate, proposing a reaction mechanism and kinetic modeling (Yadav & Pawar, 2014).
Electrosynthesis and Precursor Applications
Electrosynthesis of chiral 4-methoxy-2-oxazolidinones, including 4-hydroxymethyl-5-methyl-1,3-oxazolidin-2-one, demonstrates its use in the synthesis of β-amino alcohol precursors and other pharmacologically active derivatives (Schierle-Arndt, Kolter, Danielmeier, & Steckhan, 2001).
Structural and Crystallographic Studies
Structural determinations of related oxazolidines have been conducted to ascertain the absolute configuration of chiral centers, contributing to the understanding of the molecular structure of such compounds (Bolte, Monz, & Wagner, 1999).
Applications in Antibacterial Agents
While this request excludes direct information on drug use and side effects, it's noteworthy that oxazolidinones as a class have been studied for their antibacterial properties, indicating the potential pharmacological relevance of this compound in this context (Zurenko et al., 1996).
Environmental Applications
Studies have also focused on the chemical fixation of carbon dioxide into 2-oxazolidinones, highlighting an environmental application of such compounds (Xu, Zhao, & Jia, 2011).
Safety and Hazards
The safety data sheet for a related compound, 4-(Hydroxymethyl)phenoxyacetic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
特性
IUPAC Name |
4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKPLSYZLTKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)O1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


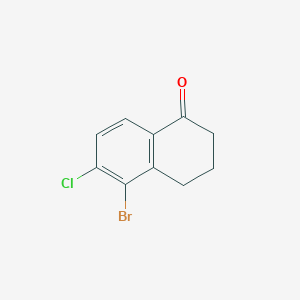

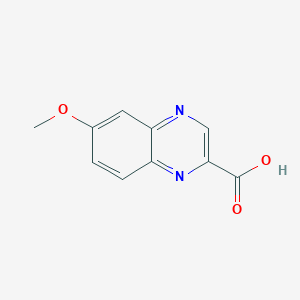
![(1R,3R)-Methyl 2-acetyl-1-(benzo[d][1,3]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3323103.png)
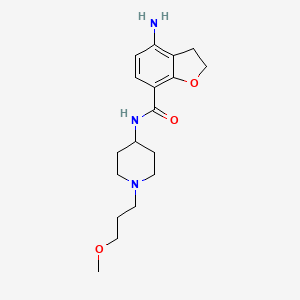

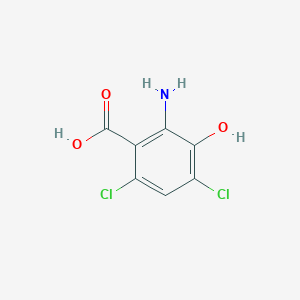
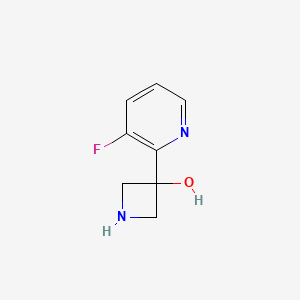
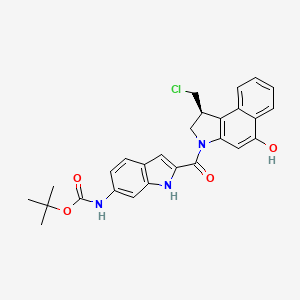
![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)

![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
